3-Methylthiophene

Description

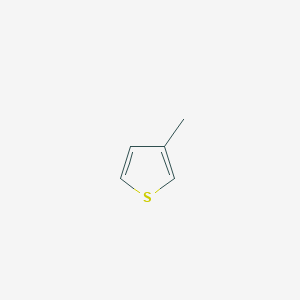

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-92-7 | |

| Record name | Poly(3-methylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060666 | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

115.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

22.2 [mmHg] | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-44-4 | |

| Record name | 3-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiotolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOTOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK9ID0X5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiophene is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional materials and pharmaceuticals.[1] As a derivative of thiophene, a sulfur-containing aromatic five-membered ring, its chemical properties are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the methyl group at the 3-position influences the electronic properties and regioselectivity of its reactions, making it a versatile precursor for complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and reactivity of this compound, tailored for a technical audience.

Chemical Identity and Structure

This compound is a colorless to pale yellow liquid with a distinct odor.[2] Its fundamental chemical identifiers and structural representations are pivotal for its application and study.

The structure of this compound consists of a five-membered thiophene ring with a methyl group attached to the carbon atom at the third position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and use in various reactions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [7] |

| Molecular Weight | 98.17 g/mol | [1][3][7] |

| Density | 1.016 g/mL at 25 °C | [4][8][9] |

| Melting Point | -69 °C | [3][4][7][8] |

| Boiling Point | 114-115 °C at 738-760 mmHg | [4][7][8] |

| Flash Point | 11 °C (51.8 °F) | [6] |

| Vapor Pressure | 22.2 - 42.4 mmHg at 25 - 37.7 °C | [3][9] |

| Solubility in water | 0.4 - 400 mg/L at 25 °C | [3][4][7] |

| Solubility in organic solvents | Soluble in alcohol, ether, and benzene | [2] |

| Refractive Index (n20/D) | 1.519 - 1.520 | [7][8][9] |

| SMILES | CC1=CSC=C1 | [3][4] |

| InChI | 1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | [3][9] |

| InChIKey | QENGPGAWFQWCZ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. These methods range from classical organic reactions to more modern industrial processes.

Synthesis from Disodium Methylsuccinate and Phosphorus Heptasulfide

A well-documented laboratory-scale synthesis involves the reaction of disodium methylsuccinate with phosphorus heptasulfide.[2] This method, detailed in Organic Syntheses, provides a reliable procedure for obtaining this compound.

Experimental Protocol:

-

Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a distillation head connected to a condenser.

-

Procedure:

-

The flask is charged with 150 mL of mineral oil and heated to 240-250 °C with stirring under a slow stream of carbon dioxide.

-

A slurry of 90 g (0.51 mole) of anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 mL of mineral oil is added from an addition funnel over about 1 hour, maintaining the reaction temperature.

-

During the addition, the crude this compound distills over.

-

After the addition is complete, the temperature is raised to 275 °C and maintained for an additional hour until distillation ceases.

-

The collected distillate (33-38 mL) is washed with two 50-mL portions of 5% sodium hydroxide solution, followed by 50 mL of water.

-

The crude product is then purified by distillation.

-

Caption: Workflow for the synthesis of this compound.

Other Synthetic Methods

-

Vapor-Phase Dehydrogenation: Commercial synthesis often involves the vapor-phase dehydrogenation of suitable precursors.[4]

-

From Isoprene: this compound can also be prepared by reacting 50% crude isoprene with molten sulfur at 350 °C.[2]

-

Reaction of 2-Methyl-2-butene and Sulfur Dioxide: Passing a mixture of 2-methyl-2-butene and sulfur dioxide over a chromium oxide-aluminum oxide catalyst at 450 °C also yields this compound.[2]

Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the production of pharmaceuticals, agrochemicals, and specialty polymers.[10] Its reactivity is governed by the electron-rich nature of the thiophene ring and the directing effects of the methyl group.

Electrophilic Aromatic Substitution

The thiophene ring is highly susceptible to electrophilic attack. The methyl group at the 3-position is an ortho-, para-director, and an activating group. Therefore, electrophilic substitution on this compound preferentially occurs at the 2- and 5-positions.

Lithiation

Lithiation of this compound provides a powerful method for introducing a variety of functional groups. Treatment with a strong base like n-butyllithium typically results in deprotonation at the most acidic position, which is the 2-position, adjacent to the sulfur atom. However, the use of a bulkier base, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has been shown to selectively deprotonate the 5-position, leading to the formation of 2,4-disubstituted thiophenes after quenching with an electrophile.[9]

Polymerization

This compound is a key monomer for the synthesis of poly(this compound) (P3MT), a conducting polymer with applications in organic electronics. The polymerization can be achieved through chemical or electrochemical methods. Chemical oxidative polymerization often employs ferric chloride (FeCl₃) as the oxidant.[11][12]

Precursor for Pharmaceuticals and Agrochemicals

This compound is a precursor to the antihistaminic drug thenyldiamine and the anthelmintic pesticide morantel.[4]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows signals for the methyl protons and the three aromatic protons on the thiophene ring. In CDCl₃, the methyl protons appear as a singlet around δ 2.25 ppm. The ring protons appear as multiplets in the aromatic region (δ 6.8-7.2 ppm).[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of this compound shows five distinct signals corresponding to the five carbon atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching of the thiophene ring.

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 98, corresponding to its molecular weight.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled.[7] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The unexpected fast polymerization during the synthesis of a glycolated polythiophene - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00146F [pubs.rsc.org]

- 4. This compound | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene, 3-methyl- [webbook.nist.gov]

- 6. This compound(616-44-4) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(616-44-4) IR Spectrum [m.chemicalbook.com]

- 9. Highly selective 5-substitution of this compound via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiophene is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique electronic and structural properties make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in the realm of drug discovery and materials science. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆S | [1][2] |

| Molecular Weight | 98.17 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Characteristic, strong | [3] |

| Density | 1.016 g/mL at 25 °C | [2] |

| Boiling Point | 114-115 °C at 760 mmHg | [4] |

| Melting Point | -69 °C | [4] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [2] |

| Vapor Pressure | 42.4 mmHg at 37.7 °C | [2] |

| Refractive Index (n₂₀/D) | 1.519 | [2] |

| Solubility in Water | 0.4 g/L | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.34 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.17 (dd, J=4.9, 2.9 Hz, 1H), 6.93 (m, 1H), 6.87 (dd, J=4.9, 1.2 Hz, 1H), 2.25 (s, 3H) | [5] |

| ¹³C NMR | δ (ppm): 138.9, 129.5, 125.4, 120.5, 15.6 | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methyl group, and C-S stretching. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 98 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key experimental procedures for determining its physical properties.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-methylsuccinic acid with a sulfurizing agent like phosphorus pentasulfide.[3]

Materials:

-

2-Methylsuccinic acid

-

Phosphorus pentasulfide (P₄S₁₀)

-

Sand (optional, as a heat moderator)

-

Sodium hydroxide (NaOH) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a fume hood, thoroughly mix 2-methylsuccinic acid with phosphorus pentasulfide (and optionally sand) in a round-bottom flask. The typical molar ratio is approximately 1:1.5 (acid to P₄S₁₀).

-

Assemble a distillation apparatus with the round-bottom flask.

-

Heat the mixture gently at first, then increase the temperature to initiate the reaction. The reaction is exothermic and will produce hydrogen sulfide gas, which must be properly vented.

-

The crude this compound will distill over. Collect the distillate.

-

Wash the crude product with a 5% sodium hydroxide solution in a separatory funnel to remove any acidic impurities.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the this compound by fractional distillation, collecting the fraction that boils at 114-115 °C.

Determination of Physical Properties

The following are generalized protocols that can be applied to determine the physical properties of this compound.

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[3][7]

-

Heat the Thiele tube gently and observe the capillary.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and stopper it.

-

Weigh the filled pycnometer.

-

Measure the volume of the pycnometer by repeating the process with deionized water, for which the density is known at a specific temperature.

-

Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of liquid).[8][9]

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.[10]

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

Read the refractive index from the scale.[10]

-

To test for solubility in water, add approximately 0.1 mL of this compound to 3 mL of water in a test tube. Shake vigorously and observe if a homogeneous solution forms.[11][12]

-

To test for solubility in organic solvents, repeat the process using solvents such as ethanol, diethyl ether, and benzene.[11][12]

Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the construction of more complex molecules.[13]

Key Chemical Reactions

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The methyl group is an activating, ortho-para directing group. However, substitution predominantly occurs at the 5-position due to the higher reactivity of the α-positions of the thiophene ring.[9][14][15][16]

This compound can be selectively deprotonated at the 5-position using a strong base like n-butyllithium (n-BuLi). The resulting organolithium species is a powerful nucleophile that can react with various electrophiles to introduce a wide range of functional groups.[7]

Applications in Drug Development and Materials Science

This compound and its derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals.[13][17] The thiophene moiety is a common scaffold in medicinal chemistry.[18][19] For instance, it is a precursor to the drug thenyldiamine and the pesticide morantel.[4]

In materials science, this compound is a key monomer in the production of conducting polymers, specifically poly(this compound) (P3MT).[8][20] These polymers exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[8][20]

Visualized Workflows and Relationships

To illustrate the logical flow of key processes involving this compound, the following diagrams are provided in the DOT language.

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Role of this compound in Drug Development

Caption: A diagram showing the progression from this compound to an Active Pharmaceutical Ingredient.

Electrophilic Aromatic Substitution of this compound

Caption: A simplified representation of the mechanism for electrophilic aromatic substitution on this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. batman.edu.tr [batman.edu.tr]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 3-Methylthiophene from 2-Methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylthiophene from 2-methylsuccinate, a critical process for obtaining a valuable intermediate in the pharmaceutical and materials science industries. This compound serves as a key building block for various drug candidates and functional polymers. This document details the underlying chemical principles, optimized experimental protocols, and comparative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a five-membered heterocyclic aromatic compound containing a sulfur atom. Its substituted derivatives are integral to the structure of numerous pharmaceuticals and organic electronic materials. The synthesis route commencing from 2-methylsuccinate is a well-established and reliable method for the regioselective production of this compound. This guide will focus on the most prominently documented procedure, which involves the reaction of a salt of 2-methylsuccinic acid with a phosphorus sulfide reagent.

Core Synthesis Pathway: From 2-Methylsuccinate to this compound

The primary and most thoroughly documented method for the synthesis of this compound from 2-methylsuccinate involves the conversion of the diacid to its disodium salt, followed by a cyclization and sulfurization reaction with a phosphorus sulfide, most notably phosphorus heptasulfide (P₄S₇).

Overall Reaction Scheme

The overall transformation can be represented by the following two-step process:

-

Salt Formation: 2-Methylsuccinic acid is neutralized with a base, typically sodium hydroxide, to form anhydrous disodium 2-methylsuccinate.

-

Cyclization and Sulfurization: The anhydrous disodium 2-methylsuccinate is then heated with a phosphorus sulfide, such as phosphorus heptasulfide (P₄S₇) or phosphorus trisulfide (P₂S₃), to yield this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound from 2-methylsuccinate.

Preparation of Anhydrous Disodium 2-Methylsuccinate

Materials:

-

2-Methylsuccinic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 2-methylsuccinic acid in deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution to neutralize the acid. The pH of the solution should be monitored and adjusted to neutral (pH 7).

-

The resulting solution of disodium 2-methylsuccinate is then dried to obtain the anhydrous salt. This can be achieved by evaporation of the water under reduced pressure, followed by drying the solid residue in a vacuum oven at a temperature sufficient to remove all water without decomposing the salt.

Synthesis of this compound

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

-

Anhydrous disodium 2-methylsuccinate

-

Phosphorus heptasulfide (P₄S₇)

-

Mineral oil (as a high-boiling solvent)

-

Carbon dioxide (for inert atmosphere)

-

5% Sodium hydroxide solution

-

Sodium chloride

Apparatus:

A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, an addition funnel, and a distillation head connected to a condenser.

Procedure:

-

Setup: The reaction apparatus is assembled, and the system is flushed with a slow stream of carbon dioxide to ensure an inert atmosphere.

-

Reaction Initiation: The flask is charged with mineral oil and heated to 240-250 °C.

-

Reactant Addition: A slurry of powdered anhydrous disodium 2-methylsuccinate and phosphorus heptasulfide in mineral oil is added dropwise to the hot mineral oil with vigorous stirring. The addition rate is controlled to maintain a steady distillation of the product. This step is accompanied by the evolution of hydrogen sulfide gas, which must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Completion and Distillation: After the addition is complete (typically over 1 hour), the temperature is raised to 275 °C and maintained for an additional hour, or until no more product distills over.

-

Workup and Purification:

-

The distillate is washed with a 5% sodium hydroxide solution to remove any acidic impurities.

-

Subsequent washing with water is performed. If an emulsion forms, the addition of a small amount of sodium chloride can help to break it.

-

The crude this compound is then purified by fractional distillation.

-

Safety Note: The reaction produces significant quantities of hydrogen sulfide (H₂S), a highly toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from disodium 2-methylsuccinate and phosphorus heptasulfide as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| Disodium 2-methylsuccinate | 1.0 eq | [1] |

| Phosphorus Heptasulfide | ~0.56 eq | [1] |

| Reaction Conditions | ||

| Initial Temperature | 240-250 °C | [1] |

| Final Temperature | 275 °C | [1] |

| Reaction Time | ~2 hours | [1] |

| Product Yield and Properties | ||

| Yield | 52-60% | [1] |

| Boiling Point | 112-115 °C | [1] |

| Refractive Index (n²⁵D) | 1.5170 ± 0.0005 | [1] |

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The synthesis of thiophenes from dicarboxylic acid salts and phosphorus sulfides is a variant of the Paal-Knorr thiophene synthesis. The mechanism is believed to proceed through the formation of a 1,4-dicarbonyl intermediate (or its thionated equivalent) which then undergoes cyclization.

The proposed mechanism involves the following key steps:

-

Thionation of the Carboxylate: The phosphorus sulfide reagent acts as a thionating agent, converting the carboxylate groups of the disodium 2-methylsuccinate into thiocarboxylate intermediates.

-

Intramolecular Condensation: An intramolecular condensation reaction occurs, leading to the formation of a five-membered ring.

-

Dehydration and Aromatization: Subsequent dehydration and rearrangement steps lead to the formation of the aromatic thiophene ring.

References

Spectroscopic Analysis of 3-Methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Methylthiophene. It includes detailed experimental protocols and tabulated spectral data to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the constituent atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electronic effects of the sulfur atom and the methyl substituent.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~7.17 | dd | J(H2,H5) = 2.9, J(H2,H4) = 1.3 |

| H4 | ~6.87 | m | - |

| H5 | ~6.86 | dd | J(H5,H2) = 2.9, J(H5,H4) = 4.9 |

| -CH₃ | ~2.25 | s | - |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~125.5 |

| C3 | ~138.0 |

| C4 | ~129.8 |

| C5 | ~120.9 |

| -CH₃ | ~15.5 |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of this compound. The spectrum is characterized by absorptions corresponding to C-H, C=C, and C-S bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | Aromatic C-H Stretch | Medium |

| 2920 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |

| ~1540 | C=C Aromatic Ring Stretch | Medium |

| ~1450 | -CH₃ Asymmetric Bending | Medium |

| ~1375 | -CH₃ Symmetric Bending | Medium |

| ~850 | C-H Out-of-plane Bending | Strong |

| ~715 | C-S Stretch | Medium |

| Sample Phase: Liquid Film |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Set the spectral width to approximately 0 to 200 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

3.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and Baseline Correction: Perform phase and baseline corrections to the resulting spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both ¹H and ¹³C spectra.

FT-IR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

3.2.3. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Presentation: The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Peak Identification: Identify and label the characteristic absorption peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis of this compound.

The Reactivity and Electrophilic Substitution of 3-Methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiophene is a five-membered heterocyclic aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and functional materials. The presence of the methyl group at the 3-position significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions compared to its parent compound, thiophene. This technical guide provides an in-depth analysis of the reactivity of this compound towards various electrophiles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the strategic design of synthetic routes.

Core Principles of this compound Reactivity

The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the interplay of the electron-donating nature of the sulfur atom and the activating effect of the methyl group. The sulfur atom stabilizes the intermediate carbocation (the sigma complex or arenium ion) through resonance, directing electrophilic attack to the positions adjacent to it (the α-positions, C2 and C5). The methyl group, being an electron-donating group, further activates the ring towards electrophilic attack, making this compound more reactive than thiophene.

The directing effect of the methyl group at the 3-position leads to a preference for substitution at the C2 and C5 positions. The C2 position is generally the most favored site for electrophilic attack due to the combined activating effects of the adjacent sulfur atom and the methyl group. The C5 position is the second most reactive site, also activated by the sulfur atom. Substitution at the C4 position is generally least favored due to steric hindrance from the adjacent methyl group and less effective stabilization of the carbocation intermediate.

Quantitative Analysis of Electrophilic Substitution

The regioselectivity of electrophilic substitution on this compound is highly dependent on the nature of the electrophile and the reaction conditions. The following table summarizes the quantitative product distribution for several key electrophilic substitution reactions.

| Electrophilic Substitution | Reagents and Conditions | C2-Substitution (%) | C5-Substitution (%) | Other Isomers (%) | Reference |

| Nitration | HNO₃ / Ac₂O | 45 | 55 | - | [1] |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | 86 | 14 | - | [2] |

| Acetylation | Ac₂O / H₃PO₄ | 62 | 38 | - | [1] |

Key Electrophilic Substitution Reactions and Experimental Protocols

This section details the experimental procedures for common and synthetically useful electrophilic substitution reactions of this compound.

Nitration

Nitration of this compound typically yields a mixture of 2-nitro-3-methylthiophene and 5-nitro-3-methylthiophene. The ratio of these isomers can be influenced by the choice of nitrating agent and reaction conditions.

Experimental Protocol: Nitration of α-methyl-β-(3-thienyl)propanoic acid (a derivative of this compound) [1]

-

Preparation of Nitrating Mixture: A mixture of 5 g of nitric acid (d 1.5) and 8 g of acetic anhydride is prepared at -6°C.

-

Reaction Setup: A solution of 5.0 g (0.029 mole) of α-methyl-β-(3-thienyl)propanoic acid in 10 g of acetic anhydride is prepared.

-

Reaction: The solution of the thiophene derivative is added dropwise with stirring at -6°C to the nitrating mixture.

-

Work-up: After stirring for an additional 30 minutes at -6°C, the resulting solution is poured into ice water. The crude product is then isolated. Analysis of the crude product by NMR spectroscopy revealed a mixture of starting material and two mononitro derivatives in a 45:55 ratio.[1]

Halogenation

Halogenation of this compound, such as bromination, is a common transformation. Due to the activated nature of the ring, mild halogenating agents can be employed.

Sulfonation

Sulfonation introduces a sulfonic acid group onto the thiophene ring. This functional group can be useful for increasing water solubility or as a directing group for subsequent reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the this compound ring, providing key intermediates for the synthesis of more complex molecules. The regioselectivity is influenced by the choice of Lewis acid and acylating agent.[3]

Experimental Protocol: Acetylation of α-methyl-β-(3-thienyl)propanoic acid (a derivative of this compound) [1]

-

Reaction Setup: A mixture of α-methyl-β-(3-thienyl)propanoic acid, acetic anhydride (Ac₂O), and phosphoric acid (H₃PO₄) is prepared.

-

Reaction: The mixture is heated to 100°C.

-

Work-up: The reaction mixture is worked up to isolate the acetylated products. The reaction resulted in an 82% conversion to a mixture of the 2-acetyl (62%) and 5-acetyl (38%) derivatives.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic rings like this compound. The reaction typically shows a high preference for substitution at the C2 position.[2]

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic substitution on this compound can be visualized as a decision-making process based on the stability of the intermediate carbocation. The following diagrams illustrate the logical flow of these reactions.

Regioselectivity of electrophilic attack on this compound.

Experimental Workflows

The general workflow for performing an electrophilic substitution on this compound involves reaction setup, monitoring, work-up, and purification.

General experimental workflow for electrophilic substitution.

Conclusion

This technical guide has provided a comprehensive overview of the reactivity and electrophilic substitution of this compound. The interplay of the sulfur heteroatom and the activating methyl group leads to a highly reactive aromatic system with a strong preference for substitution at the C2 and C5 positions. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the rational design and efficient execution of synthetic strategies involving this important heterocyclic building block.

References

An In-depth Technical Guide to the Fundamental Reactions of the Thiophene Ring in 3-Methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving the thiophene ring of 3-methylthiophene. The document details the principal reaction types, including electrophilic substitution, metallation, and ring-opening reactions, with a focus on regioselectivity and synthetic utility. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the underlying chemical principles.

Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The methyl group at the 3-position is an activating, ortho-, para-director. Consequently, electrophilic attack is directed to the 2- and 5-positions. The 2-position is generally favored due to the higher stability of the resulting carbocation intermediate, which can be resonance-stabilized by the sulfur atom. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

A diagram illustrating the factors that direct electrophilic substitution in this compound.

Caption: Factors influencing the regioselectivity of electrophilic substitution on this compound.

Halogenation

Halogenation of this compound introduces halogen atoms, which are versatile handles for further functionalization, such as cross-coupling reactions.

Table 1: Halogenation of this compound

| Halogenating Agent | Position of Substitution | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | 2 | 87 | [1] |

| N-Bromosuccinimide (NBS) | 2,5 | 78 | [1] |

| N-Iodosuccinimide (NIS) | 2 and 5 | Mixture | [2] |

| Sulfuryl chloride (SO2Cl2) | 2 and 5 | Not specified |

-

Materials: this compound, N-Bromosuccinimide (NBS), and a suitable solvent (e.g., chloroform or carbon tetrachloride).

-

Procedure for 2-Bromo-3-methylthiophene:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add NBS (1 equivalent) portion-wise to the solution.

-

Stir the reaction mixture at 40°C for 8.5 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-bromo-3-methylthiophene.

-

-

Procedure for 2,5-Dibromo-3-methylthiophene:

-

Follow the same setup as for monobromination.

-

Use 2 equivalents of NBS.

-

Heat the reaction mixture at reflux for 11 hours.

-

Follow the same workup and purification procedure as for the monobromination.

-

Nitration

Nitration introduces a nitro group, which can be a precursor to an amino group, a key functional group in many pharmaceuticals. The reaction is typically carried out with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. For thiophenes, milder conditions are often preferred to avoid oxidation of the ring.

-

Materials: this compound, fuming nitric acid, acetic anhydride, and glacial acetic acid.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of this compound in acetic anhydride.

-

In a separate vessel, prepare a solution of fuming nitric acid in glacial acetic acid.

-

Cool both solutions to 10°C.

-

Add a portion of the nitric acid solution to the reaction flask and cool to 10°C.

-

Slowly add the this compound solution dropwise, maintaining the temperature below room temperature.

-

After the addition is complete, add the remaining nitric acid solution, followed by the rest of the this compound solution.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

The primary product is expected to be 2-nitro-3-methylthiophene.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, forming a ketone. This reaction is a valuable method for carbon-carbon bond formation. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst.

-

Materials: this compound, acetic anhydride, and a solid acid catalyst (e.g., Hβ zeolite).

-

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine this compound and acetic anhydride (e.g., a 1:3 molar ratio).

-

Add the solid acid catalyst to the mixture.

-

Heat the reaction mixture with stirring (e.g., at 60°C).

-

Monitor the reaction by GC.

-

Upon completion, cool the mixture and filter to remove the catalyst.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product, expected to be 2-acetyl-3-methylthiophene, by distillation.

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including thiophenes. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

A workflow for a typical Vilsmeier-Haack formylation of this compound.

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of this compound.

-

Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), and an appropriate solvent like dichloromethane.

-

Procedure:

-

In a flask under an inert atmosphere, cool a solution of DMF in the solvent to 0°C.

-

Slowly add POCl₃ to the DMF solution with stirring to form the Vilsmeier reagent.

-

To this mixture, add this compound dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for a specified time (e.g., 2 hours).

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the mixture with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, dry over an anhydrous salt, and concentrate.

-

Purify the resulting aldehyde by distillation or chromatography. A yield of 74% for 2-formyl-3-methylthiophene has been reported.[3]

-

Metallation

Metallation, particularly lithiation, is a powerful tool for the regioselective functionalization of this compound. Deprotonation can occur at either the 2- or 5-position, and the choice of base and reaction conditions can control the outcome. The resulting organolithium species are potent nucleophiles that can react with a wide range of electrophiles.

A diagram illustrating the metallation of this compound and subsequent reaction with an electrophile.

Caption: Metallation of this compound followed by reaction with an electrophile.

Deprotonation at the 5-Position

Highly regioselective deprotonation at the 5-position can be achieved using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4][5] This provides a reliable route to 2,4-disubstituted thiophenes.

Table 2: 5-Substitution of this compound via Lithiation with LiTMP [4]

| Electrophile | Product | Yield (%) |

| I₂ | 2-Iodo-4-methylthiophene | 85 |

| Me₃SiCl | 2-(Trimethylsilyl)-4-methylthiophene | 88 |

| DMF | 4-Methylthiophene-2-carbaldehyde | 82 |

| (PhS)₂ | 2-(Phenylthio)-4-methylthiophene | 80 |

-

Materials: this compound, n-butyllithium (n-BuLi), 2,2,6,6-tetramethylpiperidine, and the desired electrophile. Anhydrous THF is used as the solvent.

-

Procedure:

-

Prepare a solution of LiTMP in situ by adding n-BuLi to a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78°C under an inert atmosphere.

-

To this solution, add this compound dropwise at -78°C.

-

Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete lithiation.

-

Add the electrophile to the solution of 5-lithio-3-methylthiophene at -78°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Deprotonation at the 2-Position

While deprotonation with n-BuLi often gives a mixture of 2- and 5-lithiated species, conditions can be optimized to favor the 2-lithiated isomer, which is the kinetically favored product.

-

Materials: this compound, n-butyllithium (n-BuLi), and an electrophile. Anhydrous diethyl ether or THF is used as the solvent.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of n-BuLi in hexanes dropwise.

-

Stir the mixture at low temperature for a period to allow for the formation of the lithiated species.

-

Add the electrophile to the reaction mixture.

-

Allow the reaction to proceed, often with gradual warming to room temperature.

-

Perform an aqueous workup to quench the reaction and isolate the product.

-

Purify the product as required.

-

Ring-Opening Reactions

The thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. This is often observed with strong nucleophiles, such as organolithium reagents, particularly in polar solvents.[2] The mechanism typically involves nucleophilic attack on the sulfur atom.[6]

While specific protocols for the ring-opening of this compound are not abundant in the literature, the principles observed for other thiophene derivatives are applicable. The reaction of fused oligothiophenes with organolithium reagents has been shown to proceed via nucleophilic attack on the sulfur atom, leading to ring-opened products.[6] For this compound, such a reaction would be expected to be less facile than for fused systems but may occur under forcing conditions.

Polymerization

This compound is a monomer for the synthesis of poly(this compound), a conducting polymer with applications in organic electronics. The polymerization is typically achieved through oxidative coupling of a dihalo-3-methylthiophene derivative, most commonly 2-bromo-3-methylthiophene.[7]

Methods such as Grignard Metathesis (GRIM) polymerization and Direct Arylation Polymerization (DAP) are employed to synthesize well-defined poly(this compound)s.[7]

This guide provides a foundational understanding of the key reactions of this compound, offering valuable insights for the design and execution of synthetic strategies in research and development. The provided protocols serve as a starting point and may require optimization for specific applications.

References

- 1. rroij.com [rroij.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly selective 5-substitution of this compound via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

An In-depth Technical Guide to the Solubility of 3-Methylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiophene (CAS No. 616-44-4) is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and conducting polymers.[1][2] Its molecular structure, featuring a thiophene ring substituted with a methyl group, governs its physicochemical properties, including its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification processes, developing stable formulations, and assessing its environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and visualizations of key experimental and logical workflows.

Data Presentation: Solubility of this compound

Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in peer-reviewed literature. However, existing qualitative and limited quantitative data have been compiled to provide a general understanding of its solubility profile. The principle of "like dissolves like" generally applies, suggesting that this non-polar, aromatic compound will exhibit favorable solubility in non-polar organic solvents.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Temperature (°C) | Solubility | Data Type | Source(s) |

| Aqueous | Water | 25 | 0.4 g/L | Quantitative | [3][4][5] |

| Alcohols | Ethanol | Not Specified | Soluble/Miscible | Qualitative | [1][2][6] |

| Methanol | Not Specified | Miscible | Qualitative | ||

| Ethers | Diethyl Ether | Not Specified | Miscible | Qualitative | [2][6] |

| Tetrahydrofuran (THF) | Not Specified | Likely Soluble* | Qualitative | [7] | |

| Ketones | Acetone | Not Specified | Miscible | Qualitative | [2][6] |

| Aromatic Hydrocarbons | Benzene | Not Specified | Soluble/Miscible | Qualitative | [1][2][6] |

| Toluene | Not Specified | Likely Soluble | Qualitative | ||

| Halogenated Hydrocarbons | Chloroform | Not Specified | Miscible | Qualitative | [2][6] |

| Dichloromethane | Not Specified | Likely Soluble | Qualitative | ||

| Aliphatic Hydrocarbons | n-Hexane | 20 | Soluble/Miscible** | Qualitative | [8] |

| Cyclohexane | 75 | Soluble/Miscible*** | Qualitative | [9] |

*Note: While this compound itself is expected to be soluble in THF, one study on oligo(3-alkylthiophene)s suggests that short-chain oligomers may have limited solubility.[10][11] **Note: Based on a liquid-liquid equilibrium study of this compound in a hexane/N-methyl-2-pyrrolidone system.[8] ***Note: Based on a vapor-liquid equilibrium study of the this compound/cyclohexane system.[9]

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a robust framework for determining the solubility of this compound, a liquid, in various organic solvents.

Isothermal Shake-Flask Method for Solubility Determination

This method is a reliable technique for determining the thermodynamic solubility of a liquid solute in a solvent at a constant temperature.[12][13]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilution

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation: Add a known volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound after equilibration is necessary to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours.[12][14] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow for complete phase separation. Centrifugation at the same temperature can be used to accelerate this process.[13]

-

Sampling: Carefully withdraw a clear aliquot of the solvent phase (supernatant) using a pipette. Ensure that none of the undissolved this compound phase is transferred.

-

Filtration: Immediately filter the aliquot through a syringe filter suitable for the solvent into a clean, tared vial. This step is crucial to remove any micro-droplets of the undissolved solute.

-

Dilution: Accurately weigh the filtered sample and then dilute it with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography (GC-FID).

Analytical Method: Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To accurately quantify the concentration of this compound in the solvent samples obtained from the solubility experiment.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for the analysis of aromatic sulfur compounds (e.g., a mid-polarity phase like DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector: Split/splitless injector.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

Oven: A suitable temperature program to achieve good separation, for example:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

-

Injection Volume: 1 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent used for the solubility experiment, covering a range of concentrations that bracket the expected concentration of the diluted samples.

-

Calibration Curve: Inject the standard solutions into the GC-FID and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the GC-FID and record the peak areas for this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solubility and drug development stages.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound CAS#: 616-44-4 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

The Discovery and Enduring Legacy of 3-Methylthiophene: A Technical Guide

Introduction: 3-Methylthiophene (CAS 616-44-4), a heterocyclic organosulfur compound, holds a significant position in the landscape of organic chemistry. While its parent compound, thiophene, was a notable discovery of the late 19th century, the history of this compound is intrinsically linked to the broader development of synthetic methodologies for thiophene derivatives. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Thiophene Chemistry

The story of this compound begins with the discovery of its parent molecule, thiophene. In 1882, Viktor Meyer, while demonstrating a lecture experiment on benzene, encountered an unexpected result with the indophenine reaction.[1][2] He discovered that benzene derived from coal tar contained an impurity that was responsible for the color reaction, and he successfully isolated this new sulfur-containing aromatic compound, which he named thiophene.[1][2] This discovery opened a new chapter in heterocyclic chemistry and spurred research into the synthesis and derivatization of this novel ring system.

Early synthetic work focused on creating the thiophene ring from acyclic precursors. One of the foundational methods involved the reaction of 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus sulfides, a reaction now known as the Paal-Knorr thiophene synthesis.[1][2] It was through the application and refinement of such general methods that substituted thiophenes, including this compound, were first synthesized and characterized. A significant early method for preparing this compound involved the dry fusion of a salt of methylsuccinic acid with phosphorus trisulfide.[3]

A key milestone in the reliable synthesis of this compound was documented in a 1954 publication in Organic Syntheses by R. F. Feldkamp and B. F. Tullar.[4] This procedure, which involves the reaction of disodium methylsuccinate with phosphorus heptasulfide, provided a detailed and reproducible method for the preparation of this compound, making it more accessible for further research and application.[3]

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic odor.[4][5] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and conducting polymers.[4] A summary of its key physical and spectroscopic properties is provided in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆S | [4] |

| Molecular Weight | 98.17 g/mol | [5] |

| Melting Point | -69 °C | [4] |

| Boiling Point | 114-115 °C (at 738-760 mmHg) | [4] |

| Density | 1.016 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.519 | [5] |

| Flash Point | 11 °C (52 °F) | [5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, acetone, chloroform | [5] |

Spectroscopic Data

¹H NMR (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Reference(s) |

| H-2 | 6.87 | [3] |

| H-4 | 6.86 | [3] |

| H-5 | 7.165 | [3] |

| -CH₃ | 2.254 | [3] |

¹³C NMR

| Assignment | Chemical Shift (ppm) | Reference(s) |

| C-2 | 125.1 | [5] |

| C-3 | 138.1 | [5] |

| C-4 | 129.1 | [5] |

| C-5 | 120.9 | [5] |

| -CH₃ | 15.7 | [5] |

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3100-3000 | C-H stretching (aromatic) | |

| 2926, 2850 | C-H stretching (methyl) | |

| 1483, 1604 | C=C stretching (ring) | |

| 783, 690, 640 | C-S stretching |

Historical Synthesis: The Feldkamp and Tullar Method (1954)

The following section details the experimental protocol for the synthesis of this compound as described by Feldkamp and Tullar in Organic Syntheses.[3] This method represents a classic and historically significant approach to the preparation of this compound.

Experimental Protocol

Reactants:

-

Anhydrous disodium methylsuccinate (90 g, 0.51 mole)

-

Phosphorus heptasulfide (100 g, 0.287 mole)

-

Mineral oil (400 mL total)

-

Carbon dioxide (for inert atmosphere)

-

5% Sodium hydroxide solution

-

Water

Procedure:

-

A 1-liter three-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a gas inlet tube, an addition funnel, and a distillation head connected to a condenser.

-

150 mL of mineral oil is added to the flask and heated to 240-250 °C.

-

A slurry of 90 g of powdered anhydrous disodium methylsuccinate and 100 g of phosphorus heptasulfide in 250 mL of mineral oil is prepared and placed in the addition funnel.

-

With efficient stirring and a slow, continuous stream of carbon dioxide passing through the system, the slurry is added to the hot mineral oil at a rate that causes a fairly rapid distillation of this compound, accompanied by the evolution of hydrogen sulfide gas. This addition takes approximately 1 hour, during which the temperature is maintained at 240-250 °C.

-

After the addition is complete, the temperature is raised to 275 °C, and stirring is continued for an additional hour or until distillation ceases.

-

The total distillate (33-38 mL) is collected and washed with two 50-mL portions of 5% sodium hydroxide solution, followed by a final wash with 50 mL of water.

-

The crude this compound is then purified by distillation.

Visualizing the History and Synthesis

To better illustrate the key milestones and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A timeline of key events in the history of thiophene and this compound.

Caption: Workflow for the 1954 synthesis of this compound.

Conclusion